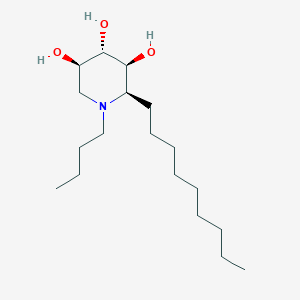![molecular formula C17H32OS2 B12604712 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol CAS No. 918343-95-0](/img/structure/B12604712.png)
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol est un composé organique présentant une structure unique combinant un cycle dithiane avec une chaîne butanol.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol implique généralement la réaction de dérivés de non-4-en-1-yl avec du 1,3-dithiane dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base telle que l'hydrure de sodium ou le tert-butoxyde de potassium, ce qui facilite la formation du cycle dithiane. La réaction est conduite sous atmosphère inerte, souvent en utilisant des solvants comme le tétrahydrofurane (THF) ou le diméthylsulfoxyde (DMSO) pour garantir la stabilité des intermédiaires.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. De plus, des techniques de purification telles que la chromatographie sur colonne ou la recristallisation sont utilisées pour obtenir le composé souhaité avec une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Le composé peut être réduit pour former des alcools ou d'autres dérivés réduits.
Substitution : Le cycle dithiane peut subir des réactions de substitution nucléophile, conduisant à la formation de divers produits substitués.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des nucléophiles comme les halogénures d'alkyle ou les amines peuvent être utilisés dans des réactions de substitution, souvent en présence d'une base.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire divers alcools.
4. Applications de recherche scientifique
This compound présente plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions enzymatiques et des voies métaboliques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés uniques.
5. Mécanisme d'action
Le mécanisme par lequel this compound exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Le cycle dithiane peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Le groupe hydroxyle peut former des liaisons hydrogène, influençant l'affinité de liaison et la spécificité du composé. Les voies impliquées peuvent inclure des processus métaboliques où le composé est soit un substrat, soit un inhibiteur.
Applications De Recherche Scientifique
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol exerts its effects involves interactions with specific molecular targets. The dithiane ring can interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(4-Iodophényl)butan-1-ol
- 4-(4-Bromophényl)butan-1-ol
- 4-(4-Chlorophényl)butan-1-ol
- 4-(Cyclopent-1'-ényl)-butan-1-ol
- 4-(1H-indol-3-yl)butan-1-ol
Unicité
4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol est unique en raison de la présence du cycle dithiane, qui confère des propriétés chimiques et une réactivité distinctes. Cette caractéristique structurelle le différencie des autres composés similaires, le rendant précieux pour des applications spécifiques en recherche et dans l'industrie.
Propriétés
Numéro CAS |
918343-95-0 |
|---|---|
Formule moléculaire |
C17H32OS2 |
Poids moléculaire |
316.6 g/mol |
Nom IUPAC |
4-(2-non-4-enyl-1,3-dithian-2-yl)butan-1-ol |
InChI |
InChI=1S/C17H32OS2/c1-2-3-4-5-6-7-8-12-17(13-9-10-14-18)19-15-11-16-20-17/h5-6,18H,2-4,7-16H2,1H3 |
Clé InChI |
IIVQMPYASVFEGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCC1(SCCCS1)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


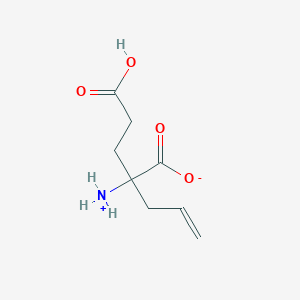

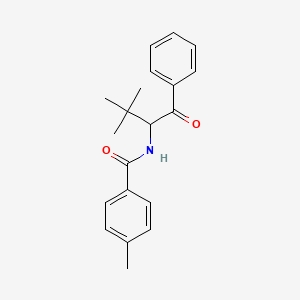
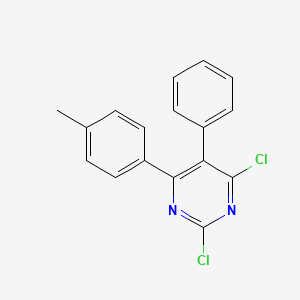
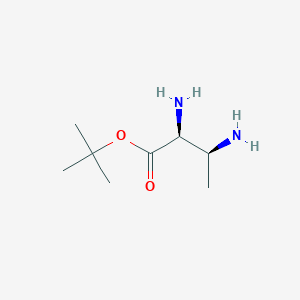
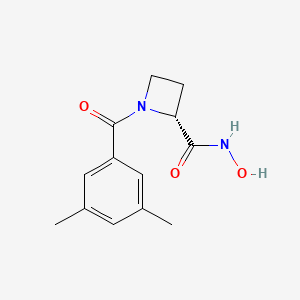
![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
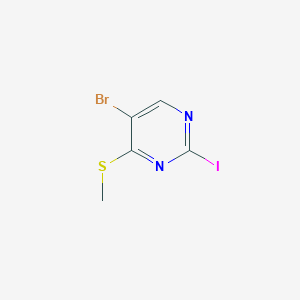
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
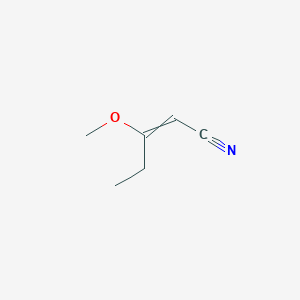
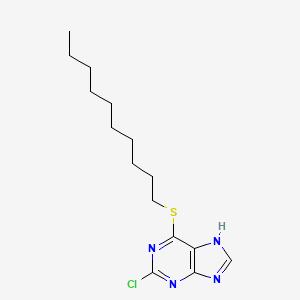
![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
